molecular formula C17H26N2O4S B4489270 1-(ETHANESULFONYL)-N-[(3-ETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE

1-(ETHANESULFONYL)-N-[(3-ETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4489270
M. Wt: 354.5 g/mol
InChI Key: FLNGHOUTBCADJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ETHANESULFONYL)-N-[(3-ETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of an ethanesulfonyl group and an ethoxyphenylmethyl group attached to the piperidine ring

Preparation Methods

The synthesis of 1-(ETHANESULFONYL)-N-[(3-ETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves several steps, typically starting with the preparation of the piperidine ring. The ethanesulfonyl group is introduced through a sulfonylation reaction, while the ethoxyphenylmethyl group is attached via a nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(ETHANESULFONYL)-N-[(3-ETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethoxyphenylmethyl group, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(ETHANESULFONYL)-N-[(3-ETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as antiviral or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-[(3-ETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(ETHANESULFONYL)-N-[(3-ETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other piperidine carboxamides, such as:

    1-(METHANESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a methanesulfonyl group instead of ethanesulfonyl.

    1-(BENZENESULFONYL)-N-[(3-PHENOXYMETHYL)METHYL]PIPERIDINE-4-CARBOXAMIDE: Contains a benzenesulfonyl group and a phenoxymethyl group.

    1-(TOLUENESULFONYL)-N-[(3-ETHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE: Features a toluenesulfonyl group and an ethylphenylmethyl group.

These comparisons highlight the unique structural features and potential differences in reactivity and applications of this compound.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-3-23-16-7-5-6-14(12-16)13-18-17(20)15-8-10-19(11-9-15)24(21,22)4-2/h5-7,12,15H,3-4,8-11,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNGHOUTBCADJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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